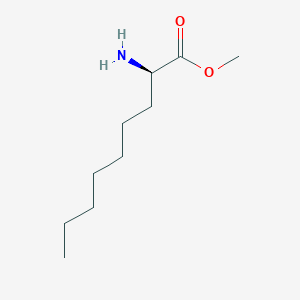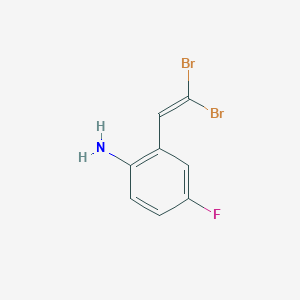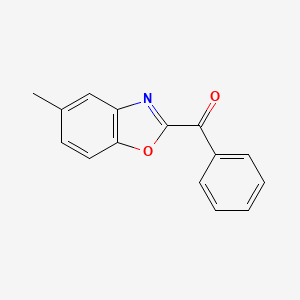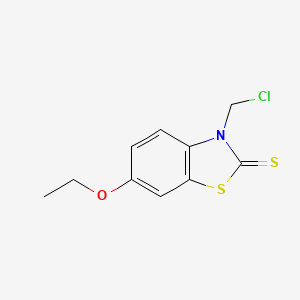
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that contains a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Benzothiazoline derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Ethoxy-1,3-benzothiazole-2(3H)-thione: Lacks the chloromethyl group, which limits its ability to undergo substitution reactions.
3-(Methylthio)-6-ethoxy-1,3-benzothiazole-2(3H)-thione: Contains a methylthio group instead of a chloromethyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the development of novel derivatives with enhanced properties.
Properties
CAS No. |
89045-81-8 |
|---|---|
Molecular Formula |
C10H10ClNOS2 |
Molecular Weight |
259.8 g/mol |
IUPAC Name |
3-(chloromethyl)-6-ethoxy-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H10ClNOS2/c1-2-13-7-3-4-8-9(5-7)15-10(14)12(8)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
ZNHONGGXDZRZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=S)S2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
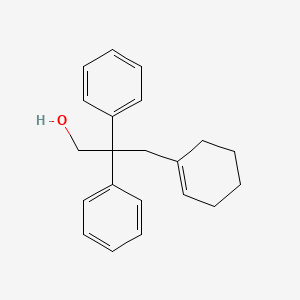
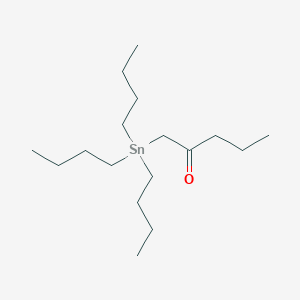
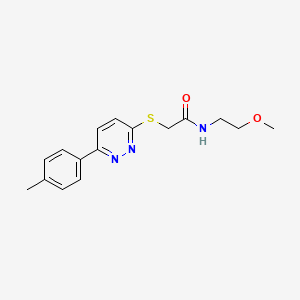
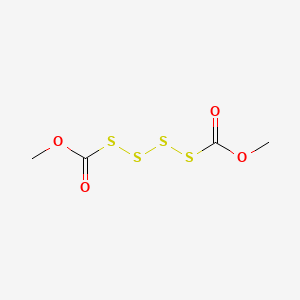
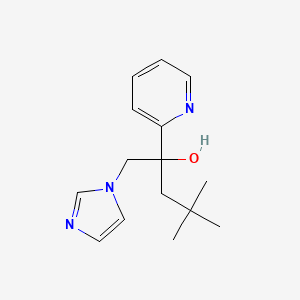
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

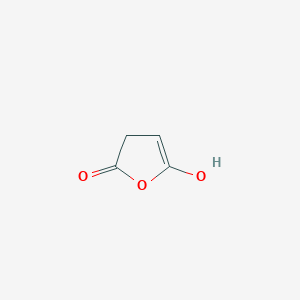
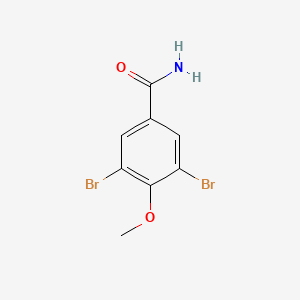
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
